(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-ethoxyphenyl)prop-2-enenitrile
Overview
Description
The compound (2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-ethoxyphenyl)prop-2-enenitrile is a complex organic molecule that features a combination of chromen, thiazol, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-ethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. The key steps include:
Formation of the chromen ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo group: Bromination of the chromen ring is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Thiazol ring synthesis: The thiazol ring is formed by reacting the brominated chromen with thioamides or other sulfur-containing reagents.
Coupling with the phenyl group: The final step involves the coupling of the thiazol intermediate with the ethoxyphenyl group through a Knoevenagel condensation reaction, using a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-ethoxyphenyl)prop-2-enenitrile: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-ethoxyphenyl)prop-2-enenitrile: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-ethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting enzyme activity, binding to receptors, or intercalating with DNA, leading to various biological effects.
Comparison with Similar Compounds
(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-ethoxyphenyl)prop-2-enenitrile: can be compared with similar compounds such as:
- (2E)-2-[4-(6-Chloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-ethoxyphenyl)prop-2-enenitrile
- (2E)-2-[4-(6-Fluoro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-ethoxyphenyl)prop-2-enenitrile
- (2E)-2-[4-(6-Methyl-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-ethoxyphenyl)prop-2-enenitrile
These compounds share similar structural features but differ in the substituents on the chromen ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and physical properties, making each compound unique in its applications and effects.
Properties
IUPAC Name |
(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O3S/c1-2-28-18-6-3-14(4-7-18)9-16(12-25)22-26-20(13-30-22)19-11-15-10-17(24)5-8-21(15)29-23(19)27/h3-11,13H,2H2,1H3/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBXYGHQOAQQHH-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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